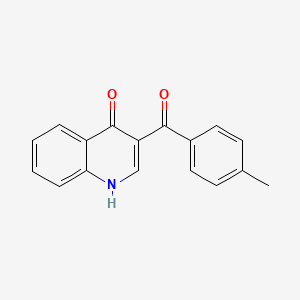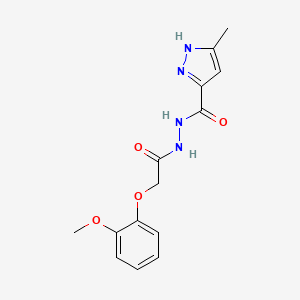
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as 4-methyl-3-benzoyl-1,4-dihydroquinoline-4-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a type of quinoline, a class of compounds that are used in a variety of applications, including drug discovery, materials science, and organic chemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Wirkmechanismus
The mechanism of action of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one is not well understood. However, it is thought to interact with a variety of biological molecules, including enzymes, receptors, and transporters. It is believed that the compound binds to the active sites of enzymes and other molecules, resulting in a change in the structure and activity of the molecules. This can result in a variety of effects, including inhibition or activation of enzymes, modulation of receptor activity, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one have not been extensively studied. However, it has been shown to have antifungal, antineoplastic, and antiviral activity in vitro. In addition, it has been shown to have anti-inflammatory and antioxidant activity in animal models. Furthermore, it has been shown to have neuroprotective and cardioprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one in laboratory experiments include its low cost, low toxicity, and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can interact with other compounds, resulting in unexpected results.
Zukünftige Richtungen
The future directions for 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. In addition, further research is needed to optimize its synthesis and develop new applications for this compound. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases and conditions.
Synthesemethoden
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one can be synthesized by a variety of methods. The most common method is the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or acetic acid at a temperature of around 100°C. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of a base catalyst, or the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline with a Lewis acid such as boron trifluoride.
Wissenschaftliche Forschungsanwendungen
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used as a starting material for the synthesis of various drugs, including antifungal agents, antineoplastic agents, and antiviral agents. In addition, it has been used in the synthesis of various polymers and materials for use in biomedical and nanotechnology applications.
Eigenschaften
IUPAC Name |
3-(4-methylbenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)14-10-18-15-5-3-2-4-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQUZUFLAZNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B6431712.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B6431738.png)
![7-[(3-bromophenyl)methyl]-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431758.png)

![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)
![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)

![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)
![3-methyl-8-(morpholin-4-yl)-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431791.png)